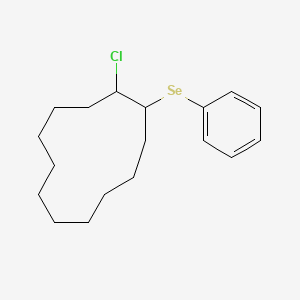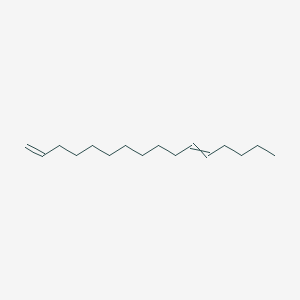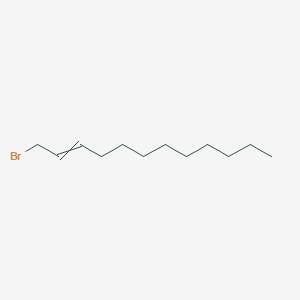
1-Bromododec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromododec-2-ene is an organic compound with the molecular formula C12H23Br It belongs to the class of alkyl halides, specifically a bromoalkene, characterized by the presence of a bromine atom attached to a carbon chain with a double bond
Preparation Methods
1-Bromododec-2-ene can be synthesized through several methods. One common synthetic route involves the bromination of 11-dodecen-1-ol. The process typically includes the following steps:
Reactants: 11-dodecen-1-ol, carbon tetrabromide, and triphenylphosphine.
Reaction Conditions: The reaction mixture is cooled to 0°C, and the reactants are added slowly. The mixture is then stirred at room temperature for a few hours.
Product Isolation: After the reaction is complete, the product is separated, and the solvent is removed to obtain this compound.
Chemical Reactions Analysis
1-Bromododec-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form dodecadiene.
Addition Reactions: The double bond in this compound can react with halogens (e.g., bromine) to form dibromo compounds
Common reagents used in these reactions include bases like sodium hydroxide for elimination and halogens like bromine for addition reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Bromododec-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological processes involving halogenated compounds.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromododec-2-ene primarily involves its reactivity due to the presence of the bromine atom and the double bond. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophiles such as bromine. This leads to the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to form the final product .
Comparison with Similar Compounds
1-Bromododec-2-ene can be compared to other similar compounds, such as:
1-Chlorododec-2-ene: Similar structure but with a chlorine atom instead of bromine.
1-Iodododec-2-ene: Contains an iodine atom, which is larger and more reactive than bromine.
1,1-Difluorododec-1-ene: Contains two fluorine atoms, making it more stable and less reactive .
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the bromine atom and the double bond.
Properties
CAS No. |
65560-54-5 |
|---|---|
Molecular Formula |
C12H23Br |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-bromododec-2-ene |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11H,2-9,12H2,1H3 |
InChI Key |
CBUMLQARZGPRLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


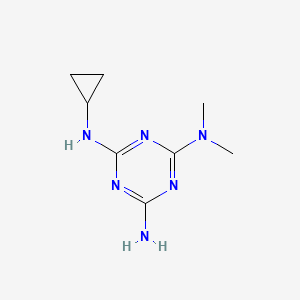
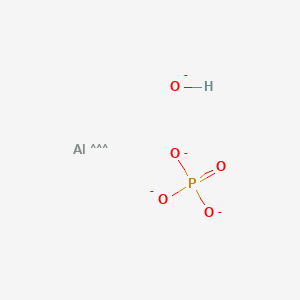
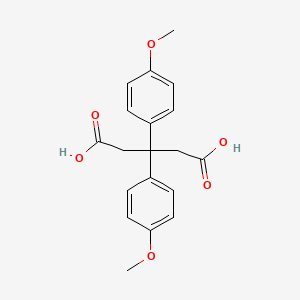
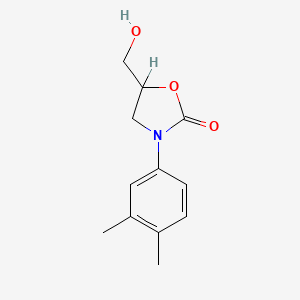

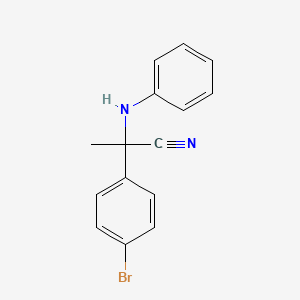

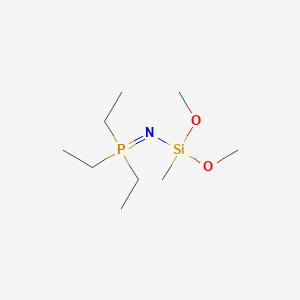
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
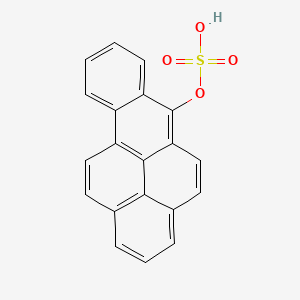
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)
![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
